Benzyl (2,2-difluorocyclohexyl)carbamate
Overview
Description
Benzyl (2,2-difluorocyclohexyl)carbamate is a chemical compound characterized by the presence of a benzyl group attached to a carbamate moiety, which is further bonded to a 2,2-difluorocyclohexyl ring
Mechanism of Action
- Benzyl (2,2-difluorocyclohexyl)carbamate is an organic compound with the formula C₆H₅CH₂OC(O)NH₂ . It can be viewed as the ester of carbamic acid (O=C(OH)(NH₂)) and benzyl alcohol.
- The compound serves as a protected form of ammonia in the synthesis of primary amines. After N-alkylation, the C₆H₅CH₂OC(O) group is removable with Lewis acids .
Target of Action
Pharmacokinetics
- This compound is moderately soluble in water and soluble in organic solvents . Details regarding tissue distribution are not readily available. The compound may undergo enzymatic or chemical transformations in vivo. Information on its excretion pathways is limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2,2-difluorocyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with 2,2-difluorocyclohexylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding amine by hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: 2,2-difluorocyclohexylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl (2,2-difluorocyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Benzyl carbamate: Lacks the difluorocyclohexyl group, making it less sterically hindered.
2,2-difluorocyclohexylamine: Lacks the benzyl carbamate moiety, resulting in different reactivity and applications.
Uniqueness: Benzyl (2,2-difluorocyclohexyl)carbamate is unique due to the combination of the benzyl carbamate and 2,2-difluorocyclohexyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
benzyl N-(2,2-difluorocyclohexyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c15-14(16)9-5-4-8-12(14)17-13(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOMJHIEYQYSDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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